9-Oxabicyclo(6.1.0)nona-2,4,6-triene
Description
Structural Classification within Bicyclic Ethers
From a structural standpoint, 9-Oxabicyclo(6.1.0)nona-2,4,6-triene is classified as a bicyclic ether . The bicyclic nature arises from the fusion of two rings, a three-membered oxirane (epoxide) ring and an eight-membered cyclooctatriene ring, sharing two carbon atoms. The presence of the oxygen atom within this fused-ring system categorizes it as an ether. More specifically, it is an epoxide , a class of cyclic ethers characterized by a three-membered ring containing one oxygen atom.
The parent hydrocarbon, cyclooctatetraene (B1213319) (COT), is a non-aromatic, tub-shaped molecule that avoids the destabilization of being a planar, 8-π-electron antiaromatic system. wikipedia.orgnih.gov The epoxidation of one of the double bonds in COT leads to the formation of this compound, which largely retains the tub-like conformation of the eight-membered ring. acs.org
A comparison with other bicyclic ethers highlights the unique features of this compound. For instance, simpler saturated bicyclic ethers like 7-oxabicyclo[2.2.1]heptane exhibit significant ring strain due to the bridged structure, influencing their reactivity. In contrast, the strain in this compound is a combination of the inherent strain of the epoxide ring and the conformational constraints of the larger cyclooctatriene ring. This structural motif is also found in related compounds such as 9-Oxabicyclo[6.1.0]nonan-4-one and 9-Oxabicyclo[6.1.0]non-4-ene, where the degree of unsaturation in the eight-membered ring is varied, leading to different chemical properties. elsevierpure.comacs.org
| Property | Value |
| IUPAC Name | 9-Oxabicyclo[6.1.0]nona-2,4,6-triene |
| Synonyms | Cyclooctatetraene oxide, 1,2-Epoxy-1,3,5,7-cyclooctatetraene |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| CAS Number | 3009-44-9 |
Theoretical Significance of its Molecular Architecture
The molecular architecture of this compound is of considerable theoretical interest due to the interplay of several key factors:
Valence Tautomerism: One of the most significant aspects of this compound is its existence in a dynamic equilibrium with its valence tautomer, 4,5-homotropilidene-1-oxide . This isomerization involves a reversible reorganization of bonding electrons and atomic positions. The position of this equilibrium is sensitive to factors such as temperature, solvent, and the presence of substituents. Computational studies have been instrumental in mapping the potential energy surface of this and related isomerizations, providing insights into the transition states and relative stabilities of the isomers. beilstein-journals.org
Electronic Effects and Aromaticity: While the parent cyclooctatetraene is non-aromatic, the introduction of the epoxide ring and the resulting changes in geometry and electronic distribution lead to interesting electronic properties. The study of this compound and its reactions provides a platform to explore concepts of homoaromaticity and the perturbation of π-electron systems. For instance, its reactions can lead to the formation of aromatic or anti-aromatic species, offering valuable experimental data for theoretical models of aromaticity. acs.org
Historical Development of Research on the 9-Oxabicyclo[6.1.0]nona-2,4,6-triene System
The investigation of this compound is intrinsically linked to the broader history of cyclooctatetraene (COT). Following the first synthesis of COT by Richard Willstätter in the early 20th century and its later confirmation by Arthur C. Cope, the exploration of its derivatives began in earnest. wikipedia.org
An early key publication on the structure of cyclooctatetraene oxide appeared in 1953 by Owen H. Wheeler, which laid the groundwork for understanding its fundamental chemical nature. acs.org Throughout the 1960s and 1970s, extensive research was conducted on the synthesis and reactivity of this compound. These studies revealed its propensity to undergo thermal and photochemical rearrangements, as well as cycloaddition reactions.
A significant focus of early research was the exploration of the valence isomerization between this compound and its other isomeric forms. These investigations, often employing techniques like NMR spectroscopy, were crucial in establishing the dynamic nature of this molecular system. The work of various research groups during this period provided a wealth of empirical data that continues to inform our understanding of the intricate relationship between structure and reactivity in this and related bicyclic systems. beilstein-journals.org For example, studies on its cycloaddition with reagents like 3,6-diphenyl-1,2,4,5-tetrazine (B188303) demonstrated the formation of complex adducts through a sequence of nitrogen extrusion and valence isomerization. vulcanchem.com
Structure
3D Structure
Properties
CAS No. |
4011-20-5 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C8H8O/c1-2-4-6-8-7(9-8)5-3-1/h1-8H/b2-1-,5-3-,6-4- |
InChI Key |
ARPXTOVKVYWOBH-XCADPSHZSA-N |
Isomeric SMILES |
C\1=C\C=C/C2OC2\C=C1 |
Canonical SMILES |
C1=CC=CC2C(O2)C=C1 |
Origin of Product |
United States |
Reactivity and Mechanistic Organic Chemistry of 9 Oxabicyclo 6.1.0 Nona 2,4,6 Triene
Pericyclic Reactions and Valence Isomerizations
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are central to the chemistry of 9-Oxabicyclo(6.1.0)nona-2,4,6-triene. mdpi.com These reactions include electrocyclic ring-openings and cycloadditions, often in competition with valence isomerizations that lead to a variety of structural motifs.
Thermal Rearrangements and Degenerate Isomerizations
The thermal behavior of this compound is characterized by its isomerization to other cyclic structures. At elevated temperatures, it can undergo rearrangement to produce cycloheptatriene (B165957) derivatives. For instance, pyrolysis at 260°C yields cycloheptatrienyl carbaldehyde. scribd.com This transformation represents a significant ring contraction from the initial eight-membered ring system. At even higher temperatures (above 400°C), this product can further evolve to form phenylacetaldehyde (B1677652). scribd.com
The parent hydrocarbon, cyclooctatetraene (B1213319), is known to exist in equilibrium with its bicyclic valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. This equilibrium is a key aspect of its thermal chemistry and influences its dimerization pathways. nih.gov Theoretical studies suggest that the thermal isomerization of cyclooctatetraene can also lead to semibullvalene, which is predicted to be an exothermic process. nih.gov These findings provide a broader context for the types of thermal transformations accessible to this class of C8-ring systems.
Photoinduced Valence Tautomerizations of the 9-Oxabicyclo[6.1.0]nona-2,4,6-triene System
Photochemistry offers an alternative pathway for the valence isomerization of the 9-Oxabicyclo[6.1.0]nona-2,4,6-triene system. Photo-induced electrocyclic ring-opening provides access to otherwise thermally labile isomers. rsc.org
Specifically, irradiation of a 0.015 M solution of 9-Oxabicyclo[6.1.0]nona-2,4,6-triene in ether or pentane (B18724) at -80°C with a low-pressure mercury lamp leads to the formation of 1-Oxacyclonona-2,4,6,8-tetraene, commonly known as oxonin. rsc.org This monocyclic valence tautomer is thermally unstable and rearranges back to a bicyclic system, cis-benzene oxide (7-oxabicyclo[4.1.0]hepta-2,4-diene), at room temperature. rsc.org This photochemical transformation highlights the delicate balance between the bicyclic and monocyclic forms of the C8H8O isomers and the utility of light to access high-energy intermediates.
Diels-Alder Cycloaddition Chemistry
This compound and its valence isomers can participate as either the 4π (diene) or 2π (dienophile) component in Diels-Alder cycloadditions, a powerful class of [4+2] pericyclic reactions for forming six-membered rings. mdpi.com
The reaction of this compound with specific dienophiles has been documented to yield complex adducts. A notable example is its reaction with 3,6-diphenyl-1,2,4,5-tetrazine (B188303). rsc.orgchemnet.com This reaction proceeds via a cycloaddition followed by the extrusion of nitrogen and a subsequent valence isomerization to produce an air-sensitive cycloadduct. rsc.orgchemnet.com Mild oxidation of this intermediate with a reagent like o-chloranil can then lead to annulated polyalkenic heteronines. rsc.org
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-known electron-deficient dienophile that readily participates in Diels-Alder reactions to create new heterocyclic and carbocyclic frameworks. rsc.org Its ability to act as a Michael acceptor or engage in various cycloaddition pathways makes it a versatile reagent in organic synthesis. rsc.org While the reaction of the parent carbocycle, bicyclo[6.1.0]nona-2,4,6-triene, with DMAD has been described to form a stable Diels-Alder adduct, the specific outcome with the oxa-analogue requires further investigation. chemnet.com
Table 1: Selected Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Conditions | Key Steps | Ref. |
|---|---|---|---|---|
| 9-Oxabicyclo[6.1.0]nona-2,4,6-triene | 3,6-Diphenyl-1,2,4,5-tetrazine | 1,4-dioxane, 105 °C, 48 h | Cycloaddition, N₂ extrusion, valence isomerization | rsc.org |
The reaction between this compound and 3,6-diphenyl-1,2,4,5-tetrazine is a classic example of an inverse electron demand Diels-Alder (IEDDA) reaction. researchgate.netrsc.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. mdpi.com In the IEDDA variant, this electronic demand is reversed: the diene component is electron-deficient, and the dienophile is electron-rich. researchgate.net
1,2,4,5-tetrazines, particularly those substituted with electron-withdrawing groups, are highly electron-deficient dienes and are frequently used in IEDDA reactions. rsc.orgyoutube.com The reaction is initiated by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile (in this case, a double bond within the 9-Oxabicyclo[6.1.0]nona-2,4,6-triene system) with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). researchgate.net This pathway is synthetically valuable for the construction of complex heterocyclic compounds. rsc.org The predictable regioselectivity and high reaction rates, even at low concentrations, make IEDDA a powerful tool in chemical biology and materials science. youtube.com
Intramolecular Skeletal Rearrangements
Beyond valence isomerizations, this compound can undergo more profound intramolecular skeletal rearrangements, often promoted by catalysts. A significant example is its acid-catalyzed ring contraction. scribd.com
In the presence of certain acid catalysts, this compound can be smoothly converted into cycloheptatriene carboxaldehyde. scribd.com Mechanistic studies suggest that this transformation proceeds through a distinct pathway from the high-temperature thermal rearrangement. The reaction can be tuned by the choice of catalyst and conditions. For example, some catalysts promote the formation of the cycloheptatriene carboxaldehyde intermediate, which can be observed by NMR spectroscopy, while others facilitate its further rearrangement to phenylacetaldehyde through a valence tautomer. scribd.com This switchable reactivity, controlled by acid catalysis, offers a synthetic alternative to traditional methods for preparing functionalized cycloheptatrienes, such as the Buchner reaction. scribd.com
Investigations into 1,2- and 1,4-Skeletal Migrations
The skeletal framework of this compound, also known as cyclooctatetraene epoxide, is prone to various rearrangements, including 1,2- and 1,4-skeletal migrations. These transformations can be initiated under different conditions, such as photochemically or with acid catalysis, leading to a variety of products.
Acid-catalyzed conditions also promote significant skeletal rearrangements. The reaction of cyclooctatetraene oxide can be directed towards a single or double ring contraction, a process modulated by the pKa of the acid catalyst. ehu.es This transformation is proposed to proceed through transient carbocation intermediates. ehu.es For instance, the rearrangement of cyclooctatetraene oxide to 1,3,5-cycloöctatrien-7-one is a known transformation. acs.org Studies on related systems, such as cis-bicyclo[6.1.0]nona-2,4,6-triene, show that the initial Cope rearrangement can be followed by a boat interconversion, resulting in a bifurcating reaction pathway. nih.gov
Investigations into substituted derivatives provide further insight. The rearrangement of anti-9-chlorobicyclo[6.1.0]nona-2,4,6-triene parallels that of the unsubstituted parent compound. archive.org Under ionizing conditions, deuterated 9-chlorocyclononatetraene, formed from the bicyclic precursor, results in a product with uniformly scrambled deuterium (B1214612), indicating extensive skeletal rearrangement. acs.org
Table 1: Summary of Skeletal Rearrangement Conditions and Products
| Starting Material | Conditions | Key Transformation | Product Skeleton | Citation(s) |
|---|---|---|---|---|
| This compound | UV irradiation, Fe(CO)₅ | 1,2- and 1,4-skeletal rearrangement | 9-Oxabicyclo[4.2.1]nona-2,4,7-triene | researchgate.netresearchgate.net |
| Cyclooctatetraene Oxide | Acid Catalysis (Brønsted Acid) | Ring Contraction | Cycloheptatrienyl-substituted products | ehu.esehu.es |
| Cyclooctatetraene Oxide | Thermal | Rearrangement | 1,3,5-Cycloöctatrien-7-one | acs.org |
| anti-9-Chlorobicyclo[6.1.0]nona-2,4,6-triene | Heating | Parallels parent compound rearrangement | Bicyclic products | archive.org |
Stereochemical Aspects of Non-Pericyclic Rearrangements
Non-pericyclic rearrangements of this compound and its derivatives, particularly those proceeding through ionic intermediates, exhibit distinct stereochemical outcomes. These are contrasted with the well-defined stereospecificity of concerted pericyclic reactions.
The acid-catalyzed ring contraction of cyclooctatetraene oxide can be coupled with an in-situ enantioselective allylation reaction in the presence of a chiral phosphoric acid catalyst. ehu.es This process can deliver enantioenriched cycloheptatrienyl-substituted homoallylic alcohols. ehu.es The stereochemical outcome of related reactions has been described as stereoretentive. ehu.es
Studies on the rearrangement of syn- and anti-9-chlorobicyclo[6.1.0]nona-2,4,6-triene highlight the mechanistic and stereochemical divergence. archive.org While the anti-isomer rearranges in a manner similar to the parent hydrocarbon, the syn-isomer is postulated to react via a rate-determining disrotatory closure to a bicyclo[4.3.0] intermediate, which then undergoes a subsequent disrotatory opening of the cyclopropane (B1198618) ring. archive.org This mechanistic difference, revealed by deuterium labeling experiments, dictates the final stereochemistry of the product. archive.org
Reactions with Organometallic Species and Their Implications for Reactivity
The epoxide ring in this compound is susceptible to attack by various organometallic reagents. These reactions underscore the compound's reactivity as an electrophile and provide pathways to more complex molecular architectures.
As mentioned, irradiation in the presence of iron pentacarbonyl (Fe(CO)₅) leads to a skeletal rearrangement, forming an iron tricarbonyl-iron tetracarbonyl complex of 9-oxabicyclo[4.2.1]nona-2,4,7-triene. researchgate.netresearchgate.net Decomposition of this complex with trimethylamine (B31210) oxide can release the rearranged bicyclic ligand. researchgate.net
Organolithium and Grignard reagents, which are strong carbon-based nucleophiles, react with epoxides via an Sₙ2 mechanism. libretexts.orgyoutube.comlibretexts.org The reaction involves a backside attack on one of the electrophilic carbons of the epoxide ring. youtube.com Due to steric considerations, this attack preferentially occurs at the less substituted carbon atom, leading to ring-opening. youtube.comchemistrysteps.com This reaction is a reliable method for forming primary alcohols with two additional carbon atoms compared to the initial Grignard reagent, particularly when using ethylene (B1197577) oxide. libretexts.orglibretexts.org The stereochemistry at the attacked carbon is inverted during this process. youtube.com
Table 2: Reactions of Epoxides with Organometallic Species
| Epoxide System | Organometallic Reagent | Mechanism/Reaction Type | Product Type | Citation(s) |
|---|---|---|---|---|
| This compound | Iron Pentacarbonyl (Fe(CO)₅) | Photochemical Rearrangement | Organoiron complex of a rearranged bicycle | researchgate.netresearchgate.net |
| General Epoxides | Grignard Reagents (R-MgX) | Sₙ2 Nucleophilic Attack | Alcohols (after workup) | libretexts.orglibretexts.orgchemistrysteps.com |
| General Epoxides | Organolithium Reagents (R-Li) | Sₙ2 Nucleophilic Attack | Alcohols (after workup) | youtube.com |
Oxidative Transformations of Related Bicyclic Systems (e.g., 9-phosphabicyclo[6.1.0]nona-2,4,6-triene)
The reactivity of heteroatom-substituted analogues of this compound provides valuable comparisons. The phosphorus analogue, 9-phosphabicyclo[6.1.0]nona-2,4,6-triene, undergoes unique oxidative transformations.
Research on P-phenyl and P-tert-butyl derivatives of the 9-phosphabicyclo[6.1.0]nona-2,4,6-triene system shows that they react with oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide at low temperatures (-15 °C). duke.edu This oxidation does not target the phosphorus atom directly in the initial observable step but instead results in the cleavage of the C-C bond of the three-membered phosphirane ring. duke.edu The first products observed in this transformation are cis-phosphonin oxides, which are nine-membered ring systems containing phosphorus. duke.edu This represents a significant rearrangement during the oxidation process. duke.edu
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for the analysis of 9-Oxabicyclo(6.1.0)nona-2,4,6-triene and its derivatives, providing detailed information about the molecular framework and reaction dynamics.
¹H NMR spectroscopy is instrumental in monitoring the progress of chemical reactions involving this compound. By tracking the disappearance of reactant signals and the emergence of product signals over time, researchers can deduce reaction kinetics and pathways.
Key reactions studied using this approach include:
Photochemical Rearrangement: The photolysis of this compound via UV irradiation leads to valence tautomerization, forming 1-Oxacyclonona-2,4,6,8-tetraene. spectrabase.com This transformation can be monitored by observing changes in the ¹H NMR spectrum, reflecting the significant structural rearrangement from a bicyclic epoxide to a monocyclic oxonine. spectrabase.com
Metal-Induced Skeletal Rearrangement: When irradiated with UV light in the presence of pentacarbonyliron(0) (Fe(CO)₅), the compound undergoes a skeletal rearrangement to yield an iron-complexed form of 9-oxabicyclo[4.2.1]nona-2,4,7-triene. researchgate.net ¹H NMR is essential to follow this intricate transformation and characterize the novel bicyclic structure formed.
Thermal Cycloaddition: The reaction of this compound with dienophiles such as 3,6-diphenyl-1,2,4,5-tetrazine (B188303) has been documented. spectrabase.com NMR spectroscopy allows for the monitoring of this thermal cycloaddition, providing insights into the formation of the resulting polyalkenic annulated heteronines. spectrabase.com
Studies on related compounds, such as the thermal rearrangement of 3,4,5,6-tetrachlorobicyclo[6.1.0]nona-2,4,6-triene, have been kinetically analyzed, a process that relies heavily on spectroscopic monitoring over time. researchgate.net
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate reaction mechanisms involving radical intermediates. orientjchem.org It detects non-equilibrium nuclear spin state populations, which manifest as strongly enhanced absorption or emission signals in the NMR spectrum for products formed through a radical pair pathway. orientjchem.orgresearchgate.net
While direct CIDNP studies on this compound are not extensively documented in the reviewed literature, its known photochemical reactions make it a prime candidate for such analysis. The technique is particularly suited for elucidating the mechanisms of light-induced reactions, such as the rearrangement to its [4.2.1] isomer. researchgate.net A CIDNP study could provide definitive evidence for the involvement of transient radical pairs during the reaction, which is initiated by light absorption. researchgate.netresearchgate.net By observing polarized signals for the reaction products, one could confirm a radical-based mechanism and gain deeper insight into the electronic and structural evolution during the photochemical transformation. nih.govnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Expected Vibrational Bands:
C=C Stretching: The three conjugated double bonds in the eight-membered ring would give rise to characteristic C=C stretching vibrations in the region of 1600-1680 cm⁻¹.
C-H Stretching: Signals corresponding to the stretching of vinylic C-H bonds would appear above 3000 cm⁻¹, while the allylic C-H stretches would be found just below 3000 cm⁻¹.
Epoxide Ring Vibrations: The three-membered epoxide ring has several characteristic vibrations, including the C-O-C symmetric and asymmetric stretches (typically in the 800-1250 cm⁻¹ range) and ring "breathing" modes.
For comparison, the IR spectrum of the saturated analog, 9-Oxabicyclo[6.1.0]nonane, has been recorded, and Raman spectra are also available for this related compound. nih.govnist.govchemicalbook.com The primary difference in the spectrum of the triene would be the prominent C=C and vinylic C-H stretching bands, which are absent in the saturated version.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Detection
Mass spectrometry (MS) is used to determine the molecular weight and deduce structural information from the fragmentation pattern of a compound. For this compound (molecular formula C₈H₈O), the molecular weight is 120.15 g/mol . chemnet.com
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 120. While a detailed experimental fragmentation pattern is not published, a logical fragmentation pathway can be proposed based on its structure and the known behavior of similar compounds.
Loss of Carbon Monoxide: A common fragmentation for epoxides and cyclic ethers is the expulsion of a neutral carbon monoxide (CO) molecule. This would result in a fragment ion at m/z = 92. This C₇H₈⁺ fragment could correspond to the stable tropylium (B1234903) cation or a rearranged toluene (B28343) radical cation.
Loss of a Hydrogen Radical: A peak at m/z = 119, corresponding to the loss of a single hydrogen atom ([M-1]⁺), is also a plausible fragmentation.
Retro-Diels-Alder Fragmentation: Cleavage of the eight-membered ring could also occur, though specific pathways are speculative without experimental data.
The isomeric compound, 9-Oxabicyclo[4.2.1]nona-2,4,7-triene, shares the same molecular weight, and its ionization energy has been determined to be 8.56 eV by photoelectron spectroscopy. nist.gov The mass spectrum of the parent hydrocarbon, cyclooctatetraene (B1213319) (C₈H₈), shows a strong molecular ion at m/z = 104. nih.govuobabylon.edu.iq
Chromatographic Methods for Purification and Identification (e.g., GC-MS)
Chromatographic techniques are essential for the separation, purification, and identification of this compound and its derivatives from reaction mixtures or natural sources.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for identifying volatile compounds. While the target compound itself has not been reported in the reviewed GC-MS analyses, a closely related derivative, 9-Methoxybicyclo[6.1.0]nona-2,4,6-triene , has been identified in the methanolic extracts of Cinnamomum zeylanicum (cinnamon) and Clerodendrum infortunatum. researchgate.netorientjchem.orgnih.gov These studies demonstrate the utility of GC-MS in separating components of a complex mixture and identifying them based on their mass spectra and retention times. orientjchem.orgnih.gov
The table below summarizes typical parameters used in the GC-MS analysis for the identification of the methoxy (B1213986) derivative, which would be applicable for the parent compound as well.
Table 1: Representative GC-MS Parameters for the Analysis of 9-Methoxybicyclo[6.1.0]nona-2,4,6-triene
| Parameter | Value / Description | Source |
|---|---|---|
| Instrument | GC-MS | orientjchem.org |
| Column | DB5-MS or similar non-polar column | orientjchem.org |
| Carrier Gas | Helium | orientjchem.org |
| Identification | Based on peak area, retention time, molecular weight, and molecular formula | researchgate.netorientjchem.org |
Other purification methods reported for related compounds include column chromatography over silica (B1680970) gel and fractional distillation, which was used to purify the product of the photolysis of this compound. spectrabase.comresearchgate.net
Computational and Theoretical Chemistry Studies of 9 Oxabicyclo 6.1.0 Nona 2,4,6 Triene
Quantum Chemical Investigations of Reaction Pathways and Transition States
Quantum chemical methods have been employed to map out the potential energy surfaces for various transformations of the bicyclo[6.1.0]nona-2,4,6-triene system, identifying transition states and intermediates that are often difficult to observe experimentally.
Theoretical calculations have been crucial in elucidating the mechanisms of thermal rearrangements in the bicyclo[6.1.0]nona-2,4,6-triene (BCN) framework. One of the key reactions studied is the "ring-walk" rearrangement. Computational studies have explored the potential energy surface for this process, revealing a preference for specific stereochemical outcomes. For instance, in the parent carbocyclic system and its dicyano-derivative (DCBCN), the ring-walk rearrangement is identified as a pericyclic reaction that shows a strong preference for inversion of configuration at the migrating carbon atom researchgate.netresearchgate.net.
Furthermore, computational models have been used to investigate more complex cascade reactions. For example, the Brønsted acid-catalyzed single or double ring contraction of cyclooctatetraene (B1213319) oxide, a derivative of 9-oxabicyclo(6.1.0)nona-2,4,6-triene, has been studied. These computational analyses, combined with experimental data, provide a mechanistic picture of how the pKa of the catalyst can modulate the reaction pathway ehu.es.
To accurately describe the complex electronic structures and reaction pathways of these strained systems, high-level computational methods are necessary. Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 (Complete Active Space with second-order Perturbation Theory) calculations have been applied to study the thermal rearrangements of bicyclo[6.1.0]nona-2,4,6-triene (BCN) and its derivatives researchgate.netresearchgate.net.
These advanced methods are particularly important for reactions involving biradical intermediates or transition states, where single-reference methods like standard Density Functional Theory (DFT) may fail. The use of CASSCF and CASPT2 allows for a more reliable description of the electronic structure during bond-breaking and bond-forming processes inherent in the rearrangements of the bicyclic system researchgate.netresearchgate.net. These calculations have helped to build a consistent picture of the reaction mechanisms, such as confirming the pericyclic nature of the ring-walk rearrangement in BCN researchgate.netresearchgate.net.
Aromaticity and Electronic Structure Analysis within the Bicyclic Framework
The electronic nature of the nine-membered ring in this compound is a subject of theoretical interest, particularly concerning the concept of aromaticity and antiaromaticity in its potential ionic forms.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity acs.org. It involves calculating the absolute magnetic shielding at a specific point within a ring system, such as the ring center. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). Although specific NICS values for this compound are not detailed in the provided search results, the methodology is a standard tool for evaluating the aromatic character of related cyclic systems acs.org. For instance, NICS calculations have been applied to the potential cyclononatetraenyl cation, which could be formed from a derivative of the bicyclic system, to probe its anticipated antiaromatic character acs.org.
Table 1: General Interpretation of NICS Values for Aromaticity
| NICS Value | Interpretation |
|---|---|
| Highly Negative | Strongly Aromatic |
| Near Zero | Non-aromatic |
This table provides a general guide to interpreting NICS calculations as a measure of aromaticity.
Isomerization Stabilization Energy (ISE) is an energetic criterion used to evaluate the stabilization of cyclic conjugated systems acs.org. This method involves calculating the energy difference between an aromatic compound and a non-aromatic, exocyclic methylene isomer. A significant negative ISE value indicates aromatic stabilization. This approach mitigates issues found in other energy-based methods by comparing isomers, which helps in the cancellation of errors acs.org. While specific ISE calculations for this compound were not found in the search results, this theoretical tool is a robust method for assessing the energetic stabilization that might be present in the molecule's electronic framework acs.org.
Theoretical Studies on Conformational Dynamics and Ring Strain
The bicyclic structure of this compound, which contains a strained three-membered epoxide ring fused to a flexible nine-membered ring, gives rise to complex conformational dynamics and significant ring strain. Theoretical studies help to quantify this strain and understand its influence on the molecule's reactivity.
The reactivity of the molecule is intrinsically linked to its ring strain. For instance, the Cope rearrangement of related bicyclo[6.1.0]nona-2,4,6-triene systems requires the molecule to adopt a specific tub-like conformation to proceed archive.org. This conformational requirement highlights the importance of understanding the dynamic behavior of the nine-membered ring. The significant strain inherent in the fused ring system is a driving force for many of its rearrangement reactions, as these transformations often lead to less strained products ehu.es. Theoretical calculations can quantify the strain energy and map the energetic landscape of different conformations, providing insight into the barriers for interconversion and the population of various conformers at different temperatures.
Reaction Force and Reaction Flux Analyses
A comprehensive review of available scientific literature indicates that specific studies employing reaction force and reaction flux analyses on the valence isomerization or other rearrangements of this compound have not been extensively published. Therefore, detailed research findings and specific data tables for this particular analysis are not available. However, the theoretical framework for these analyses provides a valuable lens through which the complex pericyclic reactions of this molecule can be understood.
Reaction force and reaction flux are powerful computational tools used to gain deeper insight into the mechanisms of chemical reactions. They dissect the energy profile of a reaction beyond simply identifying stationary points like reactants, transition states, and products.
Conceptual Framework
The reaction force , F(ξ), is defined as the negative derivative of the potential energy (V) with respect to the reaction coordinate (ξ). researchgate.netnih.govresearchgate.net
F(ξ) = -dV/dξ
This analysis partitions a reaction pathway into distinct, chemically meaningful regions. The minima and maxima of the reaction force profile correspond to points where the most significant electronic and structural changes occur. nih.gov Typically, a reaction can be divided into three main regions: researchgate.net
Reactant Region: From the reactant to the first minimum of the reaction force. This region is characterized primarily by structural changes needed to prepare the molecule for the electronic transformations ahead.
Transition State Region: Located between the minimum and maximum of the reaction force profile. This is the zone of intense electronic activity, where bond breaking and bond forming processes are most active.
Product Region: From the reaction force maximum to the final product. This phase involves the structural relaxation of the newly formed molecular entity.
The reaction flux is a concept related to the rate of the chemical reaction. In a thermodynamic context, the reaction flux (rate) can be considered a function of the reaction force, which acts as the thermodynamic driving force for the transformation. researchgate.netmdpi.com
Application to this compound
The primary reaction of interest for this compound is its valence isomerization, a type of pericyclic reaction, to form its monocyclic isomer, (Z,Z,Z)-1,4,7-trioxonin. A reaction force analysis of this process would provide critical insights into the mechanism.
By mapping the reaction force along the intrinsic reaction coordinate for the isomerization, one could precisely identify the points at which the key events of the rearrangement occur. For instance, the analysis would pinpoint the exact stage along the reaction coordinate where the cleavage of the C1-C8 carbon-carbon bond of the cyclopropane (B1198618) ring begins and proceeds most rapidly. Simultaneously, it would describe the electronic reorganization of the π-system as the molecule transitions from a bicyclic structure to a nine-membered monocyclic ring.
Were the data available, a hypothetical reaction force profile could be presented in a table, correlating points along the reaction coordinate with the force, energy, and key geometric parameters.
Hypothetical Data Table for Reaction Force Analysis
| Reaction Coordinate (ξ) | Potential Energy (kcal/mol) | Reaction Force (-kcal/mol·Å) | Key Geometric Event |
| ξ (Reactant) | 0.0 | 0.0 | Ground state of this compound |
| ξ (Force Minimum) | Data not available | Data not available | Onset of C1-C8 bond stretching |
| ξ (Transition State) | Data not available | 0.0 | Synchronous bond cleavage/formation |
| ξ (Force Maximum) | Data not available | Data not available | Primary electronic reorganization complete |
| ξ (Product) | Data not available | 0.0 | Ground state of (Z,Z,Z)-1,4,7-trioxonin |
This table is for illustrative purposes only, as specific computational data for this analysis on this compound is not available in the reviewed literature.
Similarly, a reaction flux analysis would help in understanding the kinetics and dynamics of the isomerization, relating the flow of the reacting species over the potential energy barrier to the thermodynamic forces driving it. Such studies would be invaluable for a complete theoretical understanding of the dynamic behavior of this fluxional molecule.
Future Directions and Broader Impact in Chemical Sciences
Strategic Use as a Synthetic Intermediate for Novel Molecular Scaffolds
The strategic application of 9-Oxabicyclo(6.1.0)nona-2,4,6-triene as a precursor for complex molecules is a cornerstone of its utility. Its ability to undergo controlled ring-opening and cycloaddition reactions allows chemists to access a variety of novel molecular frameworks that would be otherwise difficult to synthesize. thieme-connect.deehu.es
Research has demonstrated that this compound is a valuable starting material for synthesizing other challenging cyclic structures. ehu.es For instance, it participates in Diels-Alder reactions with specific reagents like 3,6-diphenyl-1,2,4,5-tetrazine (B188303). thieme-connect.devulcanchem.com This reaction proceeds via a cycloaddition followed by the extrusion of nitrogen and a valence isomerization to produce air-sensitive cycloadducts. thieme-connect.devulcanchem.com Subsequent mild oxidation of these adducts yields polyalkenic annulated heteronines, which are valuable and complex heterocyclic scaffolds. thieme-connect.devulcanchem.com
Furthermore, photochemical ring-opening of this compound provides a direct route to 1-Oxacyclonona-2,4,6,8-tetraene (oxonin), a monocyclic nine-membered heterocycle. thieme-connect.de This transformation highlights the utility of the bicyclic compound as a stable precursor to a more elusive monocyclic system. The strategic use of this compound and its derivatives in organocatalytic ring-opening and transannular reactions is also being explored to create stereodefined polycyclic products. ehu.es These methods showcase the potential to construct architecturally complex molecules from a relatively simple starting material. osti.gov
| Reactant | Conditions | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| 3,6-Diphenyl-1,2,4,5-tetrazine | 1,4-Dioxane, 105°C, then oxidation (o-chloranil) | Annulated Pyridazines (Heteronines) | [4+2] Cycloaddition / Oxidation | thieme-connect.devulcanchem.com |
| None (Photolysis) | UV light (2537 Å), Et2O or pentane (B18724), -80°C | 1-Oxacyclonona-2,4,6,8-tetraene (Oxonin) | Pericyclic Ring Opening | thieme-connect.de |
| Allylboranes / Chiral Brønsted Acid | Organocatalysis | Stereodefined Polycyclic Scaffolds | Ring Contraction / Allylation | ehu.es |
Contributions to Fundamental Understanding of Pericyclic Reactivity
This compound is a key substrate for studying pericyclic reactions, which are concerted reactions involving a cyclic transition state. libretexts.orgmsu.edu Its chemistry is dominated by the interplay between its bicyclic form and its monocyclic valence isomer, oxonin. This equilibrium, a type of valence isomerization, is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. msu.edubeilstein-journals.org
The compound readily undergoes thermal and photochemical electrocyclic reactions. msu.eduyoutube.com For example, photolysis leads to the formation of oxonin through a ring-opening process. thieme-connect.de Conversely, it engages in cycloaddition reactions where it can act as a 4π-electron component. wikipedia.orgfiveable.me The reaction with 3,6-diphenyl-1,2,4,5-tetrazine is a prominent example of an inverse-electron-demand Diels-Alder reaction, a type of [4+2] cycloaddition. thieme-connect.deresearchgate.net In this reaction, the electron-rich triene system of the bicyclic compound reacts with an electron-deficient diene (the tetrazine). vulcanchem.comresearchgate.net The strain in the epoxide ring is thought to enhance the reactivity of the system. vulcanchem.com
These reactions provide tangible examples for understanding the often complex rules that govern pericyclic processes, including electrocyclizations and cycloadditions. beilstein-journals.orgwikipedia.org The stereospecificity and reaction pathways observed offer valuable data for refining theoretical models of chemical reactivity. msu.eduyoutube.com
Potential in the Design of Advanced Organic Materials through Structural Modification
While direct applications are still emerging, the structural backbone of this compound holds promise for the development of advanced organic materials. The core structure is derived from cyclooctatetraene (B1213319), a scaffold that has been successfully employed in the synthesis of three-dimensional nanographenes and other molecular nanocarbons. acs.orgrsc.org These materials often exhibit unique electronic properties and saddle-like geometries. acs.orgrsc.org
By chemically modifying this compound, it is conceivable to create novel monomers for polymerization or building blocks for larger, well-defined supramolecular structures. Its conjugated π-system, combined with the presence of a heteroatom, could lead to polymers or materials with interesting optical or electronic properties. vulcanchem.com The ability to undergo ring-opening to form oxonin also presents a pathway to novel conjugated polymers. thieme-connect.de The development of synthetic strategies to incorporate this and related scaffolds into larger, π-extended systems is an active area of research with potential applications in electronics and materials science. rsc.org For example, irradiation in the presence of iron pentacarbonyl (Fe(CO)₅) has been shown to yield organometallic complexes, indicating a potential route to novel catalysts or materials with unique magnetic properties. researchgate.net
Interdisciplinary Research Opportunities in Heterocyclic Chemistry
The chemistry of this compound inherently bridges multiple sub-disciplines of chemistry. As a strained heterocycle, it is a focal point for research in physical organic chemistry, synthetic methodology, and materials science. researchgate.net Its synthesis and reactions provide fertile ground for developing and testing new synthetic methods in heterocyclic chemistry. thieme-connect.debeilstein-journals.org
The study of this compound and its derivatives fosters interdisciplinary collaboration. For example, its reactions are relevant to organometallic chemistry, as shown by its interaction with iron carbonyls. researchgate.net Furthermore, the theoretical investigation of its valence isomerization and reactivity requires computational chemistry, providing insights into reaction energies and aromaticity. beilstein-journals.orgacs.org The synthesis of complex heterocyclic products from this starting material is of significant interest for medicinal chemistry and drug discovery, where novel scaffolds are constantly in demand. The field of nanoporous materials, which combines inorganic, polymer, and physical chemistry, also presents potential opportunities for applying derivatives of this compound. researchgate.net
Table of Mentioned Compounds
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
